molecular formula C17H15Cl2N3O3S B12459289 4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide

4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide

Cat. No.: B12459289
M. Wt: 412.3 g/mol
InChI Key: LZVNIWUTRBKAAB-UHFFFAOYSA-N
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Description

4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide is a synthetic organic compound with the molecular formula C17H15Cl2N3O3S This compound is characterized by the presence of a dichlorophenoxy group, a propanoyl group, a carbamothioyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2,4-Dichlorophenoxy)propanoic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2,4-Dichlorophenoxy)propanoyl chloride: The acid is then converted to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Synthesis of 2-(2,4-Dichlorophenoxy)propanoyl isothiocyanate: The acyl chloride is reacted with ammonium thiocyanate to form the isothiocyanate intermediate.

    Final coupling reaction: The isothiocyanate intermediate is reacted with 4-aminobenzamide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: A precursor in the synthesis of the target compound.

    4-Aminobenzamide: Another precursor used in the final coupling reaction.

    2-(2,4-Dichlorophenoxy)propanoyl chloride: An intermediate in the synthetic route.

Uniqueness

4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

4-[2-(2,4-dichlorophenoxy)propanoylcarbamothioylamino]benzamide

InChI

InChI=1S/C17H15Cl2N3O3S/c1-9(25-14-7-4-11(18)8-13(14)19)16(24)22-17(26)21-12-5-2-10(3-6-12)15(20)23/h2-9H,1H3,(H2,20,23)(H2,21,22,24,26)

InChI Key

LZVNIWUTRBKAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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